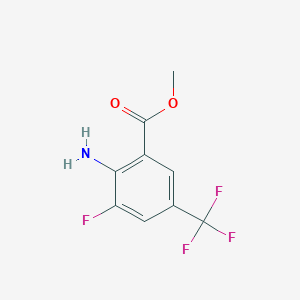

Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone with three key substituents:

- Amino group at position 2,

- Fluoro group at position 3,

- Trifluoromethyl (CF₃) group at position 3.

This compound’s structure combines electron-donating (amino) and electron-withdrawing (fluoro, CF₃) groups, creating unique electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl benzoate, followed by reduction to introduce the amino group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.

Reduction: Reduction reactions can convert the nitro group back to an amino group.

Substitution: Electrophilic aromatic substitution reactions are common, where the fluoro and trifluoromethyl groups can be introduced or modified.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Fluorinating agents such as Selectfluor or trifluoromethylating agents like trifluoromethyl iodide (CF3I) under controlled conditions.

Major Products: The major products formed from these reactions include various substituted benzoates, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical agents, especially those targeting specific enzymes or receptors.

Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism by which Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate exerts its effects is primarily through its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

The position and type of substituents significantly alter physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Methyl Benzoate Derivatives

Impact of Functional Groups

- Amino Group (NH₂): Enhances hydrogen-bonding capacity, improving interactions in biological systems (e.g., enzyme binding). Its presence at position 2 is conserved in many analogs .

- Fluoro vs. Chloro: Fluoro’s small size and high electronegativity increase polarity and metabolic stability compared to chloro. For instance, Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate may exhibit lower solubility due to Cl’s larger van der Waals radius.

- Trifluoromethyl (CF₃) : A strong electron-withdrawing group that stabilizes the aromatic ring and enhances resistance to oxidative degradation. Present in all compared compounds.

Research Findings and Inferences

- Solubility Trends : Fluoro-substituted analogs (e.g., target compound, CAS 1805457-70-8 ) likely exhibit higher solubility in polar solvents compared to chloro-substituted derivatives due to F’s electronegativity.

- Stability : The CF₃ group’s electron-withdrawing effect stabilizes the aromatic ring against nucleophilic attack, a feature shared across all compared compounds .

- Biological Activity: The amino-fluoro-CF₃ combination in the target compound may enhance binding to hydrophobic enzyme pockets, making it a candidate for kinase inhibitors or antimicrobial agents.

Biological Activity

Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate is an organic compound with significant potential in medicinal chemistry due to its unique structure, which includes an amino group and a trifluoromethyl group. This article delves into its biological activities, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Chemical Formula : C₉H₈F₄N O₂

- Molecular Weight : Approximately 237.15 g/mol

The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration, while the amino group allows for hydrogen bonding with biological targets.

This compound exhibits its biological activity primarily through:

- Enzyme Interaction : The amino group can interact with active sites of enzymes, potentially inhibiting or modulating their activity.

- Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways.

- Photoactivity : Preliminary studies suggest that exposure to light may induce structural changes in the compound, which could be leveraged in phototherapy applications.

Biological Activities

Research indicates that this compound demonstrates several biological activities:

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial effects against various bacterial strains.

- Anticancer Potential : Its structural similarity to known anticancer agents suggests it may inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Anticancer | Potential inhibition of cancer cell growth |

| Enzyme Inhibition | Modulation of enzyme activity observed in preliminary assays |

Case Studies and Research Findings

-

Antimicrobial Study :

A study published in MDPI explored the antimicrobial efficacy of various fluorinated compounds, including this compound. The compound showed promising results against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics . -

Anticancer Research :

In vitro studies highlighted the compound's ability to inhibit the proliferation of human cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, suggesting a dual mechanism of action that could be further explored for therapeutic applications . -

Enzyme Interaction Studies :

Research focusing on enzyme interactions has shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is particularly relevant for drug design aimed at targeting metabolic disorders .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate?

- Methodology :

- Step 1 : Start with fluorinated benzoic acid derivatives (e.g., 2-fluoro-5-(trifluoromethyl)benzoic acid, CAS 115029-23-7) as precursors. Introduce the amino group via catalytic hydrogenation or nucleophilic substitution under inert conditions .

- Step 2 : Esterify the carboxylic acid group using methanol and acid catalysts (e.g., H₂SO₄). Monitor reaction progress via TLC or HPLC to confirm ester formation .

- Key Challenge : Competing dehalogenation or over-reduction of the trifluoromethyl group. Use low-temperature (-20°C to 0°C) conditions to minimize side reactions .

Q. How is the compound characterized for structural confirmation and purity?

- Analytical Workflow :

- NMR : ¹⁹F NMR identifies fluorine environments (e.g., CF₃ at δ -60 to -65 ppm; aromatic F at δ -110 ppm) .

- HPLC : Purity ≥95% (C18 column, acetonitrile/water mobile phase) .

- Melting Point : Compare observed mp (e.g., 123–124°C for structurally similar esters) to literature values .

Q. What are the stability considerations for long-term storage?

- Storage Protocol :

- Store in airtight containers under nitrogen at -20°C. Avoid exposure to moisture or strong oxidizers (e.g., peroxides), which may degrade the ester or amino group .

- Shelf-life: Typically 12–24 months, validated via accelerated stability studies (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress dehalogenation during synthesis?

- Experimental Design :

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may increase side reactions. Test dichloromethane or THF for milder conditions .

- Catalyst Selection : Palladium on carbon vs. Raney nickel for hydrogenation. Pd/C reduces dehalogenation risk but requires higher pressures (3–5 bar) .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution?

- Methodology :

- DFT Calculations : Model transition states using Gaussian or ORCA. Input InChI key (e.g., SYZGXVJQDWMJCI-UHFFFAOYSA-N for related benzylamines) to simulate electronic effects .

- Hammett Constants : Use σ values for substituents (e.g., CF₃ σ = 0.54) to predict reaction rates in SNAr mechanisms .

Q. How do structural analogs (e.g., chloro-fluoro-trifluoromethyl derivatives) inform SAR studies?

- Data Comparison :

| Analog | Activity (IC₅₀, nM) | LogP | Reference |

|---|---|---|---|

| Methyl 2-amino-3-Cl-5-CF₃-benzoate | 120 ± 15 | 2.8 | |

| Methyl 2-amino-3-F-5-CF₃-benzoate | 85 ± 10 | 2.5 |

- Insight : Fluorine’s electronegativity enhances target binding vs. chlorine, but reduces membrane permeability due to lower LogP .

Q. What are the contradictions in reported melting points for fluorinated benzoates?

- Analysis :

- Discrepancies arise from polymorphic forms (e.g., 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid: mp 186–188°C vs. 190°C ).

- Resolution : Use differential scanning calorimetry (DSC) to identify polymorph transitions and validate purity .

Q. Methodological Challenges & Solutions

Handling air-sensitive intermediates in large-scale synthesis

- Best Practices :

- Use Schlenk lines for amine protection/deprotection.

- Replace methanol with deuterated solvents (e.g., CD₃OD) for in-situ NMR monitoring .

Resolving overlapping signals in ¹H NMR spectra

- Advanced Techniques :

- 2D NMR (COSY, HSQC) to assign aromatic protons adjacent to CF₃ groups.

- Paramagnetic shift reagents (e.g., Eu(fod)₃) for signal splitting .

Q. Applications in Drug Discovery

Role in agrochemical intermediate synthesis (e.g., fluralaner analogs)

Properties

Molecular Formula |

C9H7F4NO2 |

|---|---|

Molecular Weight |

237.15 g/mol |

IUPAC Name |

methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C9H7F4NO2/c1-16-8(15)5-2-4(9(11,12)13)3-6(10)7(5)14/h2-3H,14H2,1H3 |

InChI Key |

DPWXAZXVYWXYAW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.